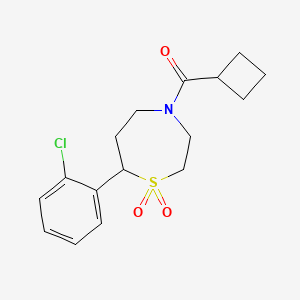

![molecular formula C19H20N4O5S B2858924 ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396851-00-5](/img/structure/B2858924.png)

ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

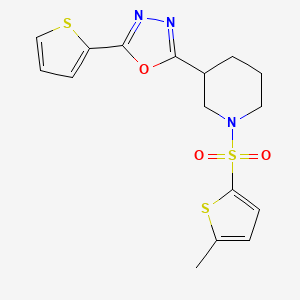

“Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate” is a complex organic compound. It is a derivative of pyrazolo[1,5-a]pyrimidines, which are purine analogues . These compounds have beneficial properties as antimetabolites in purine biochemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing two nitrogen atoms . The compound also contains a benzamido group and a sulfamoyl group, both of which can significantly influence its chemical properties .

Applications De Recherche Scientifique

Synthesis of Anti-tumor Agents

This compound is involved in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives that have shown significant anti-tumor effects in mouse tumor model cancer cell lines, including EAC, Colon cancer (HCT-29), and Breast cancer (MCF-7) through docking studies (Nassar, Atta-Allah, & Elgazwy, 2015).

Antiviral and Antimicrobial Applications

The synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives from related compounds demonstrated significant antiviral activities against influenza A virus (H5N1), highlighting its potential in developing treatments for bird flu influenza (Hebishy, Salama, & Elgemeie, 2020). Additionally, new pyrazoline and pyrazole derivatives synthesized from related compounds have exhibited antibacterial and antifungal activities, indicating their usefulness in creating new antimicrobial agents (Hassan, 2013).

Advancements in Synthetic Methods

Research has also focused on developing efficient synthetic methods for creating derivatives of this compound, contributing to the field of organic synthesis. For example, a regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones has been described, offering a streamlined approach to producing a variety of pyrazole derivatives with potential biological activities (Rosa et al., 2008).

Exploration of Antidepressant and Anticonvulsant Activities

Further investigations into novel pyrazole derivatives, including those related to the specified compound, have revealed their potential antidepressant and anticonvulsant activities. This research paves the way for new therapeutic agents in treating depression and epilepsy (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Structural and Theoretical Studies

Structural and theoretical studies, including X-ray diffraction and DFT calculations, have been conducted on derivatives to understand their molecular properties better. These studies are crucial for designing drugs with improved efficacy and reduced side effects (Viveka et al., 2016).

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors involved in critical cellular processes .

Mode of Action

It’s known that the structure of pyrazoles can influence their reactivity and biological activities . Changes in the structure can translate into changes in properties, potentially affecting how the compound interacts with its targets .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have shown various pharmaceutical uses, including antiviral, antimicrobial, and antitumor activities . This suggests that they may interact with multiple biochemical pathways.

Result of Action

Compounds in the pyrazolo[1,5-a]pyrimidines class have shown significant antiviral activities , suggesting that they may have a substantial impact at the molecular and cellular levels.

Propriétés

IUPAC Name |

ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c1-4-28-19(25)16-12-20-23-10-9-14(11-17(16)23)21-18(24)13-5-7-15(8-6-13)29(26,27)22(2)3/h5-12H,4H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWJALKJEQGFNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

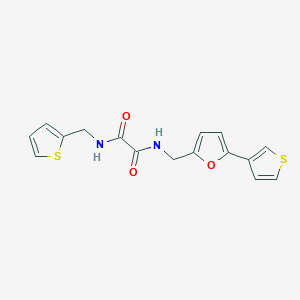

![4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2858841.png)

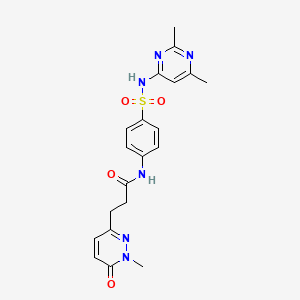

![1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2858851.png)

![(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2858856.png)

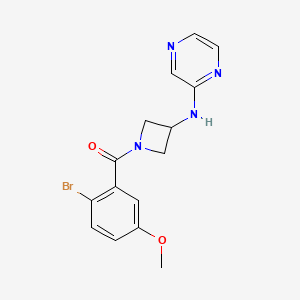

![N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2858860.png)

![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B2858862.png)